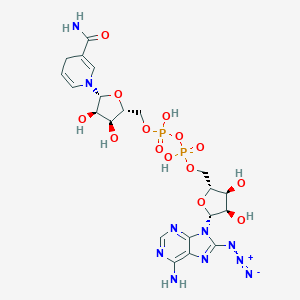

Nicotinamide 8-azidoadenine dinucleotide

Description

Nicotinamide 8-azidoadenine dinucleotide (8-azido-NAD) is a synthetic derivative of nicotinamide adenine dinucleotide (NAD), a critical coenzyme in redox reactions and cellular energy metabolism. The 8-azido modification introduces a photoreactive azide group at the 8-position of the adenine ring, enabling its use as a photoaffinity probe to study NAD-binding enzymes and protein interactions . Unlike endogenous NAD, 8-azido-NAD is primarily employed in biochemical research for covalent crosslinking studies, facilitating the identification of NAD-dependent enzymatic targets .

Properties

CAS No. |

134388-69-5 |

|---|---|

Molecular Formula |

C21H28N10O14P2 |

Molecular Weight |

706.5 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C21H28N10O14P2/c22-16-11-18(26-7-25-16)31(21(27-11)28-29-24)20-15(35)13(33)10(44-20)6-42-47(39,40)45-46(37,38)41-5-9-12(32)14(34)19(43-9)30-3-1-2-8(4-30)17(23)36/h1,3-4,7,9-10,12-15,19-20,32-35H,2,5-6H2,(H2,23,36)(H,37,38)(H,39,40)(H2,22,25,26)/t9-,10-,12-,13-,14-,15-,19-,20-/m1/s1 |

InChI Key |

TVIGBUPFTOPLFH-NAJQWHGHSA-N |

SMILES |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)O)O)O)O |

Isomeric SMILES |

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)O)O)O)O |

Canonical SMILES |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)O)O)O)O |

Other CAS No. |

134388-69-5 |

Synonyms |

(A)-8-azido-NAD+ 8-azido-NAD 8-N3-NAD nicotinamide 8-azidoadenine dinucleotide |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

Nicotinamide Adenine Dinucleotide (NAD/NADH)

- Structure : NAD consists of nicotinamide and adenine linked via ribose and phosphate groups. The reduced form (NADH) carries an additional hydrogen atom at the nicotinamide moiety.

- Function : Serves as a coenzyme in redox reactions (e.g., glycolysis, oxidative phosphorylation) and signaling pathways (e.g., sirtuin activation) .

- Applications : Central to cellular energy metabolism; dysregulation implicated in neurodegenerative diseases like Huntington’s disease (HD) .

Nicotinamide 8-Azidoadenine Dinucleotide (8-azido-NAD)

- Structure : Identical to NAD except for the 8-azido group on adenine, enabling UV-induced crosslinking.

- Function: Acts as a photoaffinity label to map NAD-binding sites in enzymes (e.g., NOX complexes, dehydrogenases) .

Nicotinamide Mononucleotide (NMN)

- Structure : Comprises nicotinamide, ribose, and a phosphate group; lacks the adenine dinucleotide structure of NAD.

- Function : Precursor in NAD biosynthesis; regulates sirtuins and mitochondrial function .

- Applications : Investigated for anti-aging and metabolic therapies; enzymatic synthesis methods optimized for high yield .

Nicotinamide Adenine Dinucleotide Phosphate (NADP/NADPH)

- Structure : Similar to NAD but with an additional phosphate group on the ribose of adenine.

- Function : Key reductant in anabolic pathways (e.g., lipid synthesis) and antioxidant systems (e.g., glutathione regeneration) .

- Applications: Critical in NOX enzyme activity, which generates reactive oxygen species (ROS) implicated in HD pathology .

Comparative Data Table

Mechanistic and Pathological Insights

- NAD in NOX Signaling: NADPH oxidase (NOX) complexes, particularly NOX2, rely on NADPH to generate superoxide ($O2^-$), which dismutates to $H2O_2$. This process is critical in synaptic plasticity and HD-associated oxidative stress .

- NMN vs. Enzymatic synthesis of NMN achieves high titer (e.g., 92.5 mM) using ATP regeneration systems , contrasting with 8-azido-NAD’s chemical synthesis for niche applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.